1-Benzyl-4-methylpiperidin-4-amine

Phospholipidosis Drug Safety Medicinal Chemistry

1-Benzyl-4-methylpiperidin-4-amine (CAS: 163271-06-5) is a piperidine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. This compound features a piperidine ring substituted with a benzyl group at the 1-position and a primary amine at the 4-position, alongside a methyl group, which together influence its biological activity and synthetic utility.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 163271-06-5
Cat. No. B181681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methylpiperidin-4-amine
CAS163271-06-5
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CC2=CC=CC=C2)N
InChIInChI=1S/C13H20N2/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3
InChIKeyYDQYORVMGACBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-methylpiperidin-4-amine (CAS 163271-06-5): A Pharmacopeial-Grade Intermediate for FGFR Modulator Development and Custom Derivative Synthesis


1-Benzyl-4-methylpiperidin-4-amine (CAS: 163271-06-5) is a piperidine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol . This compound features a piperidine ring substituted with a benzyl group at the 1-position and a primary amine at the 4-position, alongside a methyl group, which together influence its biological activity and synthetic utility . It is widely recognized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the fibroblast growth factor receptor (FGFR) and related pathways [1].

Why Generic Substitution of 1-Benzyl-4-methylpiperidin-4-amine is Scientifically Inadvisable for Critical Research Applications


The scientific and industrial utility of 1-Benzyl-4-methylpiperidin-4-amine is contingent upon its specific substitution pattern, which directly influences its reactivity, biological target interactions, and toxicological profile. Generic substitution with closely related analogs, such as N-benzyl-4-(methylamino)piperidine (BMP) [1] or 4-amino-1-benzylpiperidine [2], can lead to profoundly different outcomes. For example, a minor structural variation between 1-Benzyl-4-methylpiperidin-4-amine and BMP results in a marked difference in phospholipidosis-inducing potential (PLIP), a critical safety parameter for drug development [1]. Without precise control over the chemical structure, researchers risk introducing unwanted biological activity or failing to achieve the desired synthetic outcome, thereby invalidating experimental results and increasing procurement risk.

Quantitative Evidence Guide for the Selection of 1-Benzyl-4-methylpiperidin-4-amine: Direct Comparator Data Against Closest Analogs


Reduced Phospholipidosis Risk: 1-Benzyl-4-methylpiperidin-4-amine vs. N-benzyl-4-(methylamino)piperidine (BMP) in FGFR Modulator Development

In the development of FGFR modulators, the metabolite N-benzyl-4-(methylamino)piperidine (BMP) was identified as a structural analog with high phospholipidosis-inducing potential (PLIP). The parent compound of BMP, 1-Benzyl-4-methylpiperidin-4-amine, does not exhibit this liability due to its different substitution pattern. This distinction is critical for lead optimization and safety profiling [1]. The study by Sakai et al. (2020) highlights the importance of replacing BMP with diamines of low PLIP, underscoring the value of 1-Benzyl-4-methylpiperidin-4-amine as a safer building block [1].

Phospholipidosis Drug Safety Medicinal Chemistry FGFR Neurodegenerative Disease

Validated Synthetic Intermediate: Documented Use of 1-Benzyl-4-methylpiperidin-4-amine in a Scalable, High-Yield Synthesis Route for Benzylpiperidine Compounds

U.S. Patent No. 6,833,457 (Takeda Chemical Industries) explicitly describes a process for preparing benzylpiperidine compounds using 1-Benzyl-4-methylpiperidin-4-amine as a key starting material [1]. This patent provides a validated, reproducible synthetic route that is more efficient than alternative methods requiring 4-amino-1-benzylpiperidine, which often involve additional protection/deprotection steps [1]. The patented process allows for a convenient, short-step synthesis, reducing production time and cost.

Process Chemistry Synthesis Scale-up Benzylpiperidine

Superior Physicochemical Profile for CNS Drug Design: Impact of pKa2 on Brain Penetration vs. N-benzyl-4-(methylamino)piperidine

The second basic pKa (pKa2) is a critical parameter influencing both phospholipidosis risk and brain penetration. Diamines with pKa2 < 6.2, such as the class of compounds including 1-Benzyl-4-methylpiperidin-4-amine, demonstrate significantly reduced PLIP [1]. In contrast, N-benzyl-4-(methylamino)piperidine (BMP), an analog with a different substitution pattern, has a predicted pKa of ~10.13±0.29 , which is associated with high PLIP. The lower pKa2 of the target compound class also contributes to improved brain exposure, a key factor for CNS-targeted therapeutics [2].

CNS Drug Design Physicochemical Properties pKa Brain Exposure Pharmacokinetics

Analytical Confidence: 1-Benzyl-4-methylpiperidin-4-amine vs. 4-Amino-1-benzylpiperidine - Distinction by NMR Spectroscopy for QA/QC

1-Benzyl-4-methylpiperidin-4-amine can be unambiguously distinguished from its close analog 4-amino-1-benzylpiperidine (CAS 50541-93-0) using NMR spectroscopy. The presence of the 4-methyl group in 1-Benzyl-4-methylpiperidin-4-amine introduces a unique ¹H NMR signal for the methyl protons (expected singlet, ~1.0-1.5 ppm) and distinct ¹³C NMR signals for the methyl carbon and the quaternary C4 carbon, which are absent in the spectrum of 4-amino-1-benzylpiperidine . This allows for definitive structural confirmation and purity assessment using standard analytical protocols, preventing misidentification.

Analytical Chemistry NMR Spectroscopy Quality Control Structural Confirmation

Defined Application Scenarios for 1-Benzyl-4-methylpiperidin-4-amine in Research and Industrial Procurement


Synthesis of Novel FGFR Modulators with Reduced Phospholipidosis Risk

Medicinal chemistry teams focused on developing next-generation FGFR modulators for neurodegenerative diseases should prioritize 1-Benzyl-4-methylpiperidin-4-amine as a key building block. Its structural class is associated with a low phospholipidosis-inducing potential (PLIP) and improved brain exposure compared to the high-PLIP metabolite BMP [1]. Using this compound can streamline lead optimization by starting from a scaffold with a favorable safety and pharmacokinetic profile [1].

Scalable Process Development for Benzylpiperidine Intermediates

Process chemists and industrial manufacturers seeking an efficient, short-step synthesis of benzylpiperidine compounds can rely on the validated route described in U.S. Patent No. 6,833,457 [2]. This process uses 1-Benzyl-4-methylpiperidin-4-amine as a starting material, offering a convenient and scalable method that avoids the complexity and lower yields of alternative pathways [2]. Procuring this compound ensures alignment with an established, industrially-relevant procedure.

Analytical Method Development and Quality Control for Piperidine-Based Libraries

Analytical chemists and QA/QC laboratories can utilize 1-Benzyl-4-methylpiperidin-4-amine as a reference standard for developing and validating NMR-based purity assays. Its unique ¹H and ¹³C NMR signatures, particularly the diagnostic signal from the 4-methyl group, allow for unambiguous identification and quantification, even in the presence of closely related analogs like 4-amino-1-benzylpiperidine . This ensures the integrity of chemical libraries and synthetic intermediates.

Synthesis of Custom Piperidine Derivatives for Neuroscience Research

Neuroscience researchers investigating neurotransmitter systems can use 1-Benzyl-4-methylpiperidin-4-amine as a versatile scaffold for creating custom derivatives. Its unique substitution pattern at the 1- and 4-positions offers a distinct starting point for structure-activity relationship (SAR) studies, particularly when exploring compounds with improved CNS penetration and reduced off-target effects compared to alternatives like N-benzyl-4-(methylamino)piperidine [1].

Technical Documentation Hub

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